molecular formula C15H13BrO2 B090757 1-(3-(Benzyloxy)phenyl)-2-bromoethanone CAS No. 19381-40-9

1-(3-(Benzyloxy)phenyl)-2-bromoethanone

Cat. No. B090757
CAS RN: 19381-40-9
M. Wt: 305.17 g/mol
InChI Key: GFZOJLIHCWKKPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves various strategies. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through a Grignard reaction followed by oxidation, which suggests that a similar approach could potentially be applied to synthesize 1-(3-(Benzyloxy)phenyl)-2-bromoethanone . Additionally, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from benzaldehyde condensation and subsequent reactions indicates the versatility of bromination reactions in the presence of aromatic compounds . Moreover, the KHSO4-catalyzed synthesis of 1-(1-(Benzyloxy)-2-bromoethyl)benzenes under solvent-free conditions presents a green and economical method that could be relevant for the synthesis of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with various intermolecular interactions. For example, the X-ray structure and Hirshfeld surface analysis of antipyrine-like derivatives revealed the importance of hydrogen bonding and π-interactions in the solid-state structure . Similarly, the structure and conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane using NMR spectroscopy and X-ray analysis showed that the molecule exists in a chair conformation with an equatorial phenyl group . These studies suggest that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone could also exhibit specific conformational preferences and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is often characterized by their ability to participate in further substitution reactions due to the presence of the bromine atom. For instance, the synthesis of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives demonstrated the occurrence of C–Br...π(arene) interactions, which could influence the reactivity of such compounds . This implies that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone may also engage in similar interactions, affecting its chemical behavior in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be inferred from related studies. The synthesis of 1-bromo-3-buten-2-one provided spectral data, which is essential for the characterization of such compounds . The solvent-free synthesis of benzylic compounds catalyzed by KHSO4 indicates that such reactions can be conducted under neat conditions, which may affect the purity and physical properties of the resulting compounds . These insights suggest that 1-(3-(Benzyloxy)phenyl)-2-bromoethanone would likely have distinct spectroscopic signatures and could be synthesized under conditions that favor environmental sustainability.

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Complex Molecules : Compounds similar to 1-(3-(Benzyloxy)phenyl)-2-bromoethanone have been utilized as intermediates in the synthesis of complex organic molecules. For instance, derivatives of benzyloxy phenyl sulfone have been synthesized through reactions like the Horner-Wadsworth-Emmons reaction, highlighting their role in constructing molecules with potential biological activity (Enders, Berg, & Jandeleit, 2003).
  • Green Chemistry Approaches : Research has demonstrated the use of KHSO4-catalyzed synthesis under solvent-free conditions, presenting an economical and environmentally friendly method for converting benzyl alcohols and related compounds into valuable organic intermediates (Joshi, Suresh, & Adimurthy, 2013).

Medicinal Chemistry Applications

  • Synthesis of Pharmacologically Active Compounds : Studies have described the synthesis of new α-bromoethanones and their transformation into compounds with moderate antibacterial and pronounced peripheral n-cholinolytic activity, showcasing the pharmaceutical applications of these chemical frameworks (Gevorgyan et al., 2017).

Material Science Applications

  • Development of Advanced Materials : Research into the synthesis of polybenzoxazines has explored using phenolic compounds as renewable building blocks, suggesting the potential of benzyloxy phenyl derivatives in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Catalysis and Green Chemistry

  • Catalytic and Green Synthetic Methods : The electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides showcases the use of electrochemical methods in organic synthesis, promoting efficient and selective transformations with high yield and product selectivity, thus contributing to green chemistry (He et al., 2007).

Future Directions

While specific future directions for 1-(3-(Benzyloxy)phenyl)-2-bromoethanone are not mentioned in the searched literature, similar compounds have been synthesized and evaluated for their antimicrobial activity . This suggests that such compounds could assist in the development of lead compounds to treat microbial infections .

properties

IUPAC Name

2-bromo-1-(3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZOJLIHCWKKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172993
Record name 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one
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Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzyloxy)phenyl)-2-bromoethanone

CAS RN

19381-40-9
Record name 2-Bromo-1-[3-(phenylmethoxy)phenyl]ethanone
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Record name 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one
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Record name 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one
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Record name 2-bromo-1-[3-(phenylmethoxy)phenyl]ethan-1-one
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Record name 3-Benzyloxyphenacyl bromide
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